N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide
Description
N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide is a tricyclic heterocyclic compound characterized by a fused triaza ring system (1,3,8-triazatricyclo[7.4.0.02,7]) with a methyl substituent at position 6 and an acetamide group at position 3. The tricyclic core contributes to its rigid, planar geometry, which is critical for interactions with biological targets.
Properties
CAS No. |
81809-87-2 |
|---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide |
InChI |
InChI=1S/C13H12N4O/c1-8-10(15-9(2)18)7-14-13-12(8)16-11-5-3-4-6-17(11)13/h3-7H,1-2H3,(H,15,18) |
InChI Key |
IJIMTDRHYNKPSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1NC(=O)C)N3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of acetoacetic acid derivatives with aromatic aldehydes and thiourea under acidic conditions. The reaction is usually carried out in ethanol with a sodium bisulfate catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a nonsteroidal anti-inflammatory drug due to its structural similarity to known anti-inflammatory agents.
Materials Science: The compound’s unique tricyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with proteins involved in inflammatory responses .
Comparison with Similar Compounds
3-(4,6-Dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(4-methylphenyl)propanamide
- Structure : Differs by an additional nitrogen atom (tetraaza vs. triaza core) and a propanamide chain instead of acetamide.
- Activity : Exhibits an IC50 of 11,160 nM against PanK1, indicating weak inhibitory potency .
- SAR Insight : The bulky 4-methylphenyl group may hinder target binding, reducing efficacy.
3-(4,6-Dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(2-fluorophenyl)propanamide
- Structure : Similar tetraaza core but with a 2-fluorophenyl substituent.
- Activity : IC50 = 550 nM against PanK1, demonstrating ~20-fold higher potency than the 4-methylphenyl analog .
- SAR Insight : The electron-withdrawing fluorine atom at the ortho position likely enhances target affinity through improved electronic interactions.
2-(11-Acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide
- Structure : Incorporates a sulfur atom (8-thia) and a methoxyphenyl group.
- Activity: No direct biological data, but the sulfur atom may alter electronic properties and solubility compared to all-nitrogen tricyclic systems .
Non-Tricyclic Acetamide Derivatives
N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide
N-(4-{6-Oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide
- Structure : Contains an oxa-aza tetracyclic system.
- Safety Profile: Classified as acutely toxic (Oral LD50: 300 mg/kg) but lacks carcinogenicity data .
Key Research Findings and Limitations
- Substituent Effects : Fluorine at the ortho position (2-fluorophenyl) significantly enhances PanK1 inhibition compared to methyl groups, likely due to optimized steric and electronic interactions .
- Core Modifications : The addition of heteroatoms (e.g., sulfur in ) or expansion to tetracyclic systems () alters physicochemical properties but requires further pharmacological validation.
- Data Gaps : Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence, necessitating reliance on structural analogs for SAR extrapolation.
Biological Activity
N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide is a complex organic compound notable for its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a tricyclic structure with multiple nitrogen atoms integrated into its framework, which is common among compounds exhibiting significant biological activity. The presence of the triazole ring is particularly noteworthy as it often contributes to the pharmacological properties of related compounds.
Chemical Structure
- Molecular Formula : C₁₄H₁₈N₄
- Molecular Weight : 246.32 g/mol
- Key Functional Groups :
- Triazole ring
- Amide group
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit potent antimicrobial properties. For instance, studies have shown that similar triazole-containing compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting the synthesis of essential biomolecules in microbial cells.
Anticancer Potential
This compound has been investigated for its anticancer properties. Triazole derivatives have been reported to induce apoptosis in cancer cells through various pathways:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
- Activation of caspases
A study demonstrated that a related triazole compound significantly reduced tumor growth in vivo models by modulating key signaling pathways involved in cancer progression .
Neuroprotective Effects
Some studies have suggested that triazole derivatives may possess neuroprotective effects. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells.
Case Study 1: Antimicrobial Efficacy
In a comparative study of various triazole derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated a significant reduction in microbial viability at concentrations as low as 50 µg/mL .
Case Study 2: Anticancer Activity
A preclinical trial evaluated the effect of this compound on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating substantial cytotoxicity against these cells . Further analysis revealed that the compound triggered apoptosis through the activation of p53 pathways.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
